Anetol tritión

Descripción general

Descripción

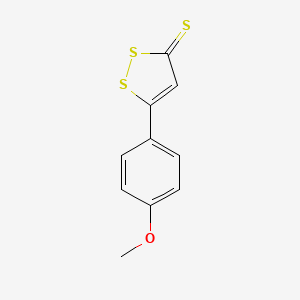

El anetol tritiona es un compuesto organosulfurado, específicamente un derivado de ditiol-tiona. Se usa principalmente en el tratamiento de la boca seca (xerostomía) y se ha estudiado por su potencial en el tratamiento del cáncer . El compuesto es conocido por su capacidad para aumentar la secreción salival y tiene otras aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

El anetol tritiona tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en varias reacciones químicas y estudios que involucran compuestos que contienen azufre.

Biología: Se ha estudiado por sus efectos en los procesos celulares y su potencial como agente quimiopreventivo.

Industria: Se utiliza en la formulación de productos farmacéuticos y otros productos terapéuticos.

Mecanismo De Acción

El anetol tritiona ejerce sus efectos a través de varios mecanismos:

Secreción salival: Aumenta la secreción salival al mejorar la actividad de los receptores muscarínicos de acetilcolina.

Enzimas de desintoxicación: Aumenta la actividad de las enzimas de desintoxicación de electrófilos, lo que ayuda en la desintoxicación de carcinógenos.

Actividad antioxidante: Mejora los niveles de glutatión y otras enzimas antioxidantes, proporcionando protección contra el estrés oxidativo.

Análisis Bioquímico

Biochemical Properties

Anethole trithione plays a significant role in biochemical reactions, particularly in increasing salivary secretion and inhibiting carcinogenesis. It interacts with several enzymes, including glutathione S-transferase, which is involved in detoxification processes. Anethole trithione enhances the activity of electrophile detoxification enzymes, thereby contributing to its anti-carcinogenic properties .

Cellular Effects

Anethole trithione affects various types of cells and cellular processes. It has been shown to reduce contractile hyperreactivity in pulmonary hypertension models by interacting with 5-hydroxytryptamine and prostaglandin F2α. Additionally, anethole trithione influences cell signaling pathways, such as the mTOR/PPARγ axis, and modulates gene expression related to oxidative stress and inflammation .

Molecular Mechanism

At the molecular level, anethole trithione exerts its effects through several mechanisms. It is rapidly metabolized into 4-hydroxy-anethole trithione via O-demethylation, which demonstrates similar pharmacological activities. Anethole trithione also enhances liver glutathione levels and the activity of glutathione-related enzymes, contributing to its detoxification and anti-carcinogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of anethole trithione change over time. It has a high lipophilicity but low water solubility, which limits its dissolution and absorption. Anethole trithione is quickly metabolized, and its stability and degradation over time can affect its long-term impact on cellular function. Studies have shown that anethole trithione can inhibit tumorigenesis over extended periods .

Dosage Effects in Animal Models

The effects of anethole trithione vary with different dosages in animal models. Low doses primarily undergo O-demethylation and are eliminated via exhalation as CO2. Higher doses involve side-chain oxidation and epoxidation, with renal excretion predominating. At high doses, anethole trithione can exhibit toxic or adverse effects, including potential liver toxicity .

Metabolic Pathways

Anethole trithione is involved in several metabolic pathways. It is metabolized rapidly into 4-hydroxy-anethole trithione via O-demethylation, catalyzed by cytochromes P450 and flavin-dependent monooxygenases. This metabolite demonstrates similar pharmacological activities to its parent compound. Anethole trithione also interacts with enzymes such as glutathione S-transferase, enhancing detoxification processes .

Transport and Distribution

Anethole trithione is transported and distributed within cells and tissues through various mechanisms. Despite its poor absorption and bioavailability, it is distributed to target tissues where it exerts its effects. The volume of distribution is limited due to its low water solubility, affecting its localization and accumulation within cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El anetol tritiona se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción de anetol con azufre para formar la estructura de ditiol-tiona. La reacción generalmente requiere un catalizador y se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar la formación del producto deseado .

Métodos de producción industrial

La producción industrial de anetol tritiona a menudo implica síntesis a gran escala utilizando métodos similares a los utilizados en entornos de laboratorio, pero optimizados para mayores rendimientos y eficiencia. El proceso incluye la purificación del compuesto para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El anetol tritiona sufre varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en su compuesto anetol parental.

Sustitución: Puede sufrir reacciones de sustitución donde los átomos de azufre son reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el hidruro de litio y aluminio para la reducción. Las reacciones se llevan a cabo típicamente bajo condiciones controladas para garantizar que se formen los productos deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y derivados sustituidos de anetol tritiona .

Comparación Con Compuestos Similares

Compuestos similares

Anetol: El compuesto parental del anetol tritiona, conocido por sus propiedades aromatizantes y algunos usos medicinales.

Derivados de ditiol-tiona: Otros compuestos de esta clase comparten estructuras químicas y propiedades similares.

Singularidad

El anetol tritiona es único debido a sus aplicaciones terapéuticas específicas, particularmente en el aumento de la secreción salival y su potencial en la terapia del cáncer. Su capacidad para mejorar las enzimas de desintoxicación y la actividad antioxidante lo diferencia de otros compuestos similares .

Propiedades

IUPAC Name |

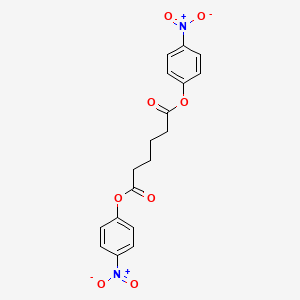

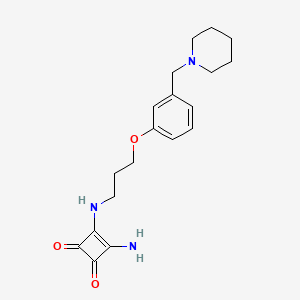

5-(4-methoxyphenyl)dithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS3/c1-11-8-4-2-7(3-5-8)9-6-10(12)14-13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLIZBIRMBGUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=S)SS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046651 | |

| Record name | Anethole trithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Epidemiological studies demonstrate that the prevalence of xerostomia and salivary gland hypofunction (SGH) rises with age, and is largely associated with medications and health. In particular, anethole trithione (ATT) is believed to cause an increase in salivary secretion by upregulating the number of muscarinic receptor (whose stimulation is known to increase salivary secretion) sites on the salivary acinar cells. Moreover, the combination use of ATT and pilocarpine is also thought to be effective in a synergistic manner - as ATT increases the number of cell surface receptors on salivary acinar cells, the pilocarpine, which is a parasympathetic agent, stimulates the newly formed receptors. In addition, studies have also shown that the administration of ATT can also enhance the upregulation and release of substance P and alpha-calcitonin gene-related peptide. As receptors for peptides like alpha-calcitonin gene-related peptide are found throughout the body, the increase in these such proteins may modulate a variety of physiological functions in various body systems, even in the gastrointestinal or salivary actions. Regardless, it has been shown that the use of ATT in patients can cause an increase in salivary flow rate in patients with xerostomia caused by senile hypofunction, medication side effects, and oral cancer therapy and has been indicated for use in treating xerostomia associated with conditions like Sjogren's syndrome. Nevertheless, there exist also studies that suggest ATT is generally only effective in managing the symptoms of mild salivary gland hypofunction but is not particularly useful for treating severe salivary gland hypofunction or severe cases of Sjogren's syndrome. ATT is also used as an adjunctive therapy for cholecystitis, gallstone, indigestion, and acute/chronic hepatitis in certain countries like France, Germany, and China. With regards to this particular indication, it is believed that ATT can facilitate raises in the level of glutathione in the liver, and raises in the activity of glutamylcysteine synthetase, glutathione reductase, and glutathione S transferase. All of these effects are consequently intimately involved in the cellular antioxidant activity of glutathione where glutamylcysteine synthetase is the first enzyme involved in the cellular glutathione biosynthesis pathway; where glutathione reductase is necessary for catalyzing the reduction of pathway intermediates to glutathione; and glutathione S transferase catalyze the conjugation of the reduced form of glutathione to xenobiotic substrates for the purpose of detoxification. Finally, glutathione itself is an important antioxidant found in plants, animals, fungi, and some bacteria where it assists in preventing damage to cellular components caused by reactive oxygen species, free radicals, etc. Taken altogether, these various actions are suitable for treating cholecystitis, gall stones, indigestion, and may be used in the assisting treatment of acute and chronic hepatosis. Although the specific mechanism of action for which ATT is seemingly capable of inhibiting tumorigenesis to a certain degree remains to be elucidated, some potential plausible mechanisms have been discussed. One such potential mechanism suggests that ATT has the capability to alter the metabolism of carcinogens by increasing the rate of detoxification of carcinogens in target organs like the liver and colon, thereby decreasing the generation of carcinogen metabolites and reducing parent-carcinogen induced carcinogenesis by way of those agents. And finally, a second potential mechanism proposes that ATT can strikingly increase the antioxidant activities of colonic and liver GST, NAD(P)H:QR, and UDP-GT, therefore eliciting a chemoprotective action. | |

| Record name | Anethole trithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

532-11-6 | |

| Record name | 5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anetholtrithion [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anethole trithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anethole trithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANETHOLTRITHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUY32964DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)

![1-[9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-2-(3,4-dimethoxyphenyl)sulfanylethanethione](/img/structure/B1667332.png)

![(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1667336.png)